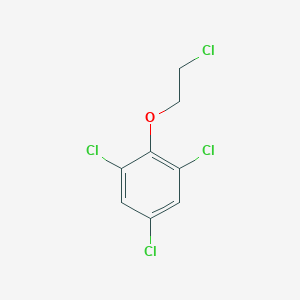

1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJGVSWHTYTTDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460973 | |

| Record name | 1,3,5-Trichloro-2-(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-29-1 | |

| Record name | 1,3,5-Trichloro-2-(2-chloroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13001-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trichloro-2-(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1,3,5-trichloro-2-(2-chloroethoxy)benzene, a key intermediate in the production of the broad-spectrum fungicide, Prochloraz.[1][2] The synthesis is a two-step process commencing with the chlorination of phenol to yield 2,4,6-trichlorophenol, followed by a Williamson ether synthesis to introduce the 2-chloroethoxy group.

Step 1: Synthesis of 2,4,6-Trichlorophenol

The initial step involves the electrophilic aromatic substitution of phenol with chlorine. To achieve high selectivity and yield of the desired 2,4,6-trichlorophenol isomer, a catalyst is employed.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2,4,6-trichlorophenol is outlined in Chinese patent CN104311396A.[3] In a chlorination kettle under negative pressure (≤ -0.09MPa), phenol is mixed with a catalytic amount of mercaptoethylamine.[3] Chlorine gas is then introduced at a controlled rate while the reaction temperature is gradually increased to a range of 50-80°C.[3] The reaction proceeds until the formation of the crude trichlorophenol is complete. The crude product is then transferred to a crystallizer, cooled to 30-45°C, and subsequently purified by a sweating crystallization process.[3] This involves slowly heating the crude product to 69°C at a rate of 0.5-1.5°C per hour to obtain the final product with a purity of ≥99.3%.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Phenol | CN104311396A[3] |

| Catalyst | Mercaptoethylamine | CN104311396A[3] |

| Catalyst Loading | 0.1% - 1% of phenol mass | CN104311396A[3] |

| Chlorine Gas Intake Rate | 20 - 40 Liters/hour | CN104311396A[3] |

| Reaction Temperature | 60 - 80°C | CN104311396A[3] |

| Final Purity | ≥ 99.3% | CN104311396A[3] |

| Total Yield | > 96% | CN104311396A[3] |

Step 2: Synthesis of this compound

The second step is a Williamson ether synthesis, where the sodium salt of 2,4,6-trichlorophenol reacts with an excess of 1,2-dichloroethane in the presence of a phase transfer catalyst to form the target molecule.

Experimental Protocol:

Based on the methodology described in Chinese patent CN101851167B for the synthesis of a prochloraz intermediate, the following protocol can be established.[4] 2,4,6-trichlorophenol is first dissolved in a 10-20 wt% aqueous solution of sodium hydroxide to form the corresponding sodium phenoxide.[4] To this solution, an excess of 1,2-dichloroethane and a phase transfer catalyst, such as tetrabutylammonium bromide, are added.[4] The reaction mixture is then heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).[4] Upon completion, the reaction mixture is allowed to cool and settle, leading to phase separation. The organic layer, containing the product, is separated and the excess 1,2-dichloroethane is removed by distillation.[4] The resulting crude product is then purified by recrystallization from a suitable solvent like petroleum ether, diethyl ether, or cyclohexane to yield this compound.[4]

Quantitative Data:

| Parameter | Molar Ratio | Reference |

| 2,4,6-Trichlorophenol | 1 | CN101851167B[4] |

| 1,2-Dichloroethane | 3 - 8 | CN101851167B[4] |

| Sodium Hydroxide (in aq. solution) | 1 | CN101851167B[4] |

| Tetrabutylammonium Bromide | 0.02 - 0.08 | CN101851167B[4] |

Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the overall synthesis pathway and the experimental workflow for the production of this compound.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene from 2,4,6-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trichloro-2-(2-chloroethoxy)benzene, a key intermediate in the production of various agrochemicals, including the fungicide Prochloraz.[1][2] The synthesis is primarily achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This document details the chemical principles, experimental protocols, and quantitative data associated with this synthesis, tailored for an audience in chemical research and drug development.

Chemical Properties and Identification

This compound is a white crystalline solid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 2-(2,4,6-Trichlorophenoxy)ethyl chloride | [3] |

| CAS Number | 13001-29-1 | [3] |

| Molecular Formula | C₈H₆Cl₄O | [3] |

| Molecular Weight | 259.95 g/mol | [3] |

| Purity | ≥98.0% | [1] |

| LogP | 4.26440 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis Pathway

The synthesis of this compound from 2,4,6-trichlorophenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, the weakly acidic 2,4,6-trichlorophenol is deprotonated by a base, typically sodium hydroxide, to form the more nucleophilic 2,4,6-trichlorophenoxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of a 2-chloroethylating agent, such as 1,2-dichloroethane or 1-bromo-2-chloroethane. The reaction results in the formation of an ether bond and the displacement of a halide ion.

Figure 1: Williamson Ether Synthesis Pathway.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. The first is a conventional approach adapted from the synthesis of the analogous bromo-compound, and the second utilizes a phase-transfer catalyst to improve reaction efficiency.

Conventional Williamson Ether Synthesis

This protocol is adapted from a reliable method for a similar synthesis and is suitable for a standard laboratory setting.

Materials:

-

2,4,6-Trichlorophenol

-

1,2-Dichloroethane (excess)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichlorophenol and sodium hydroxide in water.

-

Add a significant excess of 1,2-dichloroethane to the flask.

-

Heat the mixture to reflux and maintain vigorous stirring for 10-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a white solid.

Phase-Transfer Catalyzed Synthesis

This method offers a potentially faster and more efficient synthesis through the use of a phase-transfer catalyst.

Materials:

-

2,4,6-Trichlorophenol

-

1,2-Dichloroethane (excess)

-

Aqueous sodium hydroxide solution (10-20 wt%)

-

Tetrabutylammonium bromide (phase-transfer catalyst)

-

Recrystallization solvent (e.g., petroleum ether, diethyl ether, or cyclohexane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,6-trichlorophenol, an excess of 1,2-dichloroethane, the aqueous sodium hydroxide solution, and a catalytic amount of tetrabutylammonium bromide.

-

Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 6-8 hours, which can be confirmed by TLC.

-

After completion, cool the reaction mixture and allow the layers to separate.

-

Separate the organic layer and distill off the excess 1,2-dichloroethane.

-

The resulting residue can be purified by recrystallization from a suitable solvent such as petroleum ether, diethyl ether, or cyclohexane to yield the final product.

Quantitative Data

| Parameter | Conventional Synthesis (Adapted) | Phase-Transfer Catalyzed Synthesis | Microchannel Reactor Synthesis |

| Starting Material | 2,4,6-Trichlorophenol, 1,2-Dibromoethane | 2,4,6-Trichlorophenol, 1,2-Dichloroethane | 2,4,6-Trichlorophenol, Dichloroethane |

| Base | Sodium hydroxide | Sodium hydroxide | Inorganic alkali solution |

| Catalyst | None | Tetrabutylammonium bromide | Organic base |

| Reaction Time | 10-16 hours | 6-8 hours | Not specified |

| Yield | ~75% (for bromo-analog) | Not specified | 91.9% |

| Source | [4] | [1] |

Note: The yield for the conventional synthesis is based on the synthesis of the bromo-analog and may vary for the chloro-compound.

Characterization

Due to the limited availability of published spectral data for this compound, the following are expected characteristic spectroscopic features based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two characteristic triplets in the aliphatic region, corresponding to the two methylene groups of the chloroethoxy moiety. The aromatic region would likely display a singlet for the two equivalent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum should show distinct signals for the aromatic carbons, with those bonded to chlorine atoms shifted downfield. Two signals corresponding to the methylene carbons of the chloroethoxy group are also expected.

-

IR Spectroscopy: The infrared spectrum would be characterized by C-O-C stretching vibrations of the ether linkage, C-H stretching of the aromatic and aliphatic groups, and strong absorptions corresponding to the C-Cl bonds.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

References

Physical and chemical properties of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene, a key intermediate in the synthesis of the broad-spectrum fungicide, Prochloraz.[1][2] This document is intended to be a valuable resource for professionals in research and development, offering detailed data, experimental insights, and safety information.

Chemical Identity and Physical Properties

This compound is a white crystalline solid at room temperature.[1][3] It is identified by the CAS Number 13001-29-1.[2][4] The fundamental identifiers and physical characteristics of this compound are summarized in the tables below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-(2,4,6-Trichlorophenoxy)chloroethane, Benzene, 1,3,5-trichloro-2-(2-chloroethoxy)- |

| CAS Number | 13001-29-1 |

| Molecular Formula | C₈H₆Cl₄O |

| Molecular Weight | 259.95 g/mol [2] |

| Appearance | White crystalline solid[1][3] |

| Physical Property | Value | Source |

| Melting Point | 36 °C | [2] |

| Boiling Point | 176-178 °C at 2.7 kPa | [2] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and benzene | [2] |

| Purity | ≥98.0% | [1][3] |

Chemical Properties and Calculated Data

The chemical structure of this compound, with its chlorinated phenyl ring and chloroethoxy side chain, dictates its reactivity and physicochemical properties. The following table summarizes key calculated chemical properties.

| Property | Value |

| LogP | 4.264 |

| Polar Surface Area (PSA) | 9.23 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 3 |

| Exact Mass | 259.914328 |

Synthesis and Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2,4,6-trichlorophenol with 1,2-dichloroethane in the presence of a base.[2]

Experimental Protocol:

A detailed experimental protocol, as described in patent literature for the synthesis of Prochloraz, is as follows:

-

Reactants:

-

2,4,6-Trichlorophenol

-

1,2-Dichloroethane

-

Potassium Hydroxide

-

Catalyst (phase transfer catalyst, e.g., a quaternary ammonium salt)

-

-

Procedure:

-

A mixture of 2,4,6-trichlorophenol, an excess of 1,2-dichloroethane (which can also serve as the solvent), potassium hydroxide, and a catalytic amount of a phase transfer catalyst is prepared.

-

The reaction mixture is heated to a temperature of 105-110°C.[2]

-

The reaction is maintained at this temperature with stirring for approximately 9 hours to ensure completion.[2]

-

Upon completion, the reaction mixture is cooled, and the excess 1,2-dichloroethane is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent, to yield this compound as a colorless crystalline solid.[2]

-

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Role in Prochloraz Synthesis

This compound is a critical intermediate in the manufacturing of the imidazole fungicide Prochloraz.[1] The subsequent step in the synthesis involves the reaction of this intermediate with imidazole.

The logical relationship for the synthesis of Prochloraz is depicted in the diagram below.

Caption: Key reactants leading to the synthesis of Prochloraz.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Ventilation: Use in a well-ventilated area or under a fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Hazard Statements for Related Compounds (e.g., 1,3,5-Trichlorobenzene):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, data for closely related structures can provide valuable reference points for characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the chloroethoxy group. The ¹³C NMR spectrum would show distinct signals for the carbon atoms in the benzene ring and the side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-Cl stretching, C-O-C ether linkage, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of four chlorine atoms. Fragmentation patterns would likely involve the loss of the chloroethoxy side chain or chlorine atoms from the aromatic ring.

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a key precursor in the synthesis of the fungicide Prochloraz. While some of its fundamental physical and chemical properties are documented, a comprehensive public dataset, particularly regarding experimental spectroscopic and detailed toxicological information, remains limited. This guide consolidates the available information to aid researchers and professionals in their work with this compound, emphasizing its synthesis and application. Further research to fully characterize this molecule would be beneficial for the scientific community.

References

An In-depth Technical Guide to 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS 13001-29-1)

For: Researchers, Scientists, and Drug Development Professionals

Subject: Chemical Structure, Properties, and Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

Introduction

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, identified by CAS number 52605-52-4 (and sometimes erroneously by 13001-29-1 in some contexts), is a halogenated arylpiperazine derivative.[1][2] It is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably the antidepressant drugs Trazodone and Nefazodone.[1][3][4] In pharmaceutical quality control, it is also recognized as Trazodone Impurity F and Nefazodone Related Compound A.[5][6][7] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Structure and Identification

The chemical structure of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride consists of a piperazine ring substituted with a 3-chlorophenyl group at one nitrogen atom and a 3-chloropropyl group at the other, forming a hydrochloride salt.[1]

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 52605-52-4[3][8] |

| Molecular Formula | C₁₃H₁₉Cl₃N₂[5][9] |

| Molecular Weight | 309.66 g/mol [3][8][9] |

| IUPAC Name | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride[6] |

| Synonyms | Piperazine, 1-(3-chlorophenyl)-4-(3-chloropropyl)-, monohydrochloride; Trazodone Impurity F; 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride; Nefazodone Related Compound A[5][6] |

| InChI Key | JVLRNANYLVRULL-UHFFFAOYSA-N[5][8] |

| SMILES | C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl.Cl[10] |

Physicochemical Properties

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is typically a white to off-white crystalline solid.[1][11]

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | White to off-white powder | [11] |

| Melting Point | 198-203 °C | [2][7][8] |

| Boiling Point | 147 °C (at 101,325 Pa) | [2] |

| Solubility | Soluble in warm DMSO and warm Methanol | [11] |

| Vapor Pressure | 0 Pa at 25 °C | [2] |

| Stability | Stable under ordinary conditions of use and storage. | [11] |

Synthesis and Experimental Protocols

The synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride generally involves the alkylation of 1-(3-chlorophenyl)piperazine with a 3-carbon halogenated propane derivative.[1] Several detailed experimental protocols are available in the literature.

General Synthesis Workflow

The logical flow for the synthesis can be visualized as a two-step process starting from the formation of the piperazine precursor.

Experimental Protocol 1: Synthesis via Alkylation with 1-bromo-3-chloropropane

This protocol details the reaction of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane in the presence of a base.

Materials:

-

1-(3-chlorophenyl)piperazine hydrochloride

-

1-bromo-3-chloropropane

-

Sodium hydroxide (50% solution)

-

Acetone

-

Water

-

Hydrochloric acid (concentrated)

-

Activated charcoal

Procedure:

-

A 50% sodium hydroxide solution (430.6 g, 5.333 mole) is added dropwise to a stirred solution of 1-(3-chlorophenyl)piperazine hydrochloride (502.0 g, 2.153 mole) and 1-bromo-3-chloropropane (339.0 g, 2.153 mole) in 435 ml of water and 535 ml of acetone, while maintaining the temperature between 0-10 °C.[12]

-

Stirring is continued for 16 hours at room temperature.[12]

-

The upper organic phase is separated and concentrated under reduced pressure.[12]

-

The resulting residual oil is dissolved in 500 ml of acetone, filtered, and the filtrate is concentrated under reduced pressure to an oily residue.[12]

-

This residue is then dissolved in boiling dilute hydrochloric acid (1.67 liters of water plus 280 ml of concentrated HCl).[12]

-

The oil that initially separates upon cooling solidifies on standing. This solid is collected, rinsed with cold water, and air-dried.[12]

-

Crystallization of this material from water using activated charcoal yields 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (438.4 g, 66% yield) with a melting point of 196.5-198.5 °C.[12]

Experimental Protocol 2: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction.

Materials:

-

1-(3-chlorophenyl)piperazine hydrochloride

-

1-bromo-3-chloropropane

-

Tetrabutylammonium bromide (TBAB)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile/DMF

-

2M HCl in dioxane

-

Water

-

Acetone

Procedure:

-

In a conical flask, combine 2.33 g (10 mmol) of 1-(3-chlorophenyl)piperazine hydrochloride, 2.50 cm³ (26 mmol, 4.09 g) of 1-bromo-3-chloropropane, 320 mg (10 mmol) of TBAB, 4.14 g (30 mmol) of K₂CO₃, and 3 cm³ of acetonitrile/DMF.[9]

-

Subject the mixture to microwave radiation. Monitor the reaction progress using TLC (eluent: chloroform-methanol 9:1).[9]

-

After the reaction is complete, add 50 cm³ of water and filter the resulting product.[9]

-

After drying, dissolve the obtained product in acetone and add a solution of 2M HCl in dioxane until the solution is acidic (checked with a universal indicator).[9]

-

The precipitated hydrochloride salt is then filtered on a Büchner funnel.[9]

Biological Activity and Role in Drug Development

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is primarily recognized for its role as a key intermediate in the synthesis of antidepressant drugs, particularly Trazodone.[3][4] While some sources suggest it possesses inherent biological activity and may be useful in the development of treatments for neurological disorders, specific data on its direct pharmacological effects or interaction with signaling pathways are not well-documented in publicly available literature.[13] Its significance lies in its utility as a building block for forming more complex and pharmacologically active molecules.[1][13]

One source has suggested that this compound may have anticonvulsant properties and act as a prodrug to nefazodone.[14] However, this is likely a misinterpretation, as it is a synthetic precursor rather than a compound that is metabolized into nefazodone in vivo. The primary biological context for this compound is as a precursor in a multi-step synthesis of active pharmaceutical ingredients.

Role in Trazodone Synthesis

The following diagram illustrates the logical relationship of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride in the synthesis of Trazodone.

Conclusion

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a well-characterized chemical intermediate with a defined set of physicochemical properties. Its primary importance to the scientific and pharmaceutical community lies in its role as a key precursor in the synthesis of antidepressant medications like Trazodone and Nefazodone. The detailed synthetic protocols provided herein offer a basis for its laboratory-scale and potential industrial-scale production. While its direct biological activity is not extensively studied, its contribution to the development of central nervous system therapeutics is significant. Further research could explore any potential secondary pharmacological activities of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 52605-52-4 CAS MSDS (1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | 52605-52-4 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. veeprho.com [veeprho.com]

- 7. Trazodone Related Compound F Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 8. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine 97 52605-52-4 [sigmaaldrich.com]

- 9. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. GSRS [precision.fda.gov]

- 11. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]

- 12. prepchem.com [prepchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride | 52605-52-4 | FC75434 [biosynth.com]

An In-depth Technical Guide on the Formation Mechanism of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the formation mechanism of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene, a key intermediate in the synthesis of various agrochemicals, notably the fungicide prochloraz. The primary synthetic route is the Williamson ether synthesis, a robust and widely applied method for the preparation of ethers. This document outlines the underlying reaction mechanism, a detailed experimental protocol derived from patent literature, and a summary of the reaction conditions. The synthesis involves the reaction of 2,4,6-trichlorophenol with 1,2-dichloroethane under phase-transfer catalysis conditions.

Core Reaction Mechanism: Williamson Ether Synthesis

The formation of this compound from 2,4,6-trichlorophenol and 1,2-dichloroethane is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The first step of the reaction involves the deprotonation of the weakly acidic hydroxyl group of 2,4,6-trichlorophenol by a base, typically sodium hydroxide, to form the sodium 2,4,6-trichlorophenoxide. This phenoxide ion is a potent nucleophile.

The second step involves the nucleophilic attack of the 2,4,6-trichlorophenoxide ion on one of the electrophilic carbon atoms of 1,2-dichloroethane. This attack results in the displacement of a chloride ion as the leaving group and the formation of the desired ether linkage. The reaction is facilitated by a phase-transfer catalyst, such as tetrabutylammonium bromide, which helps to transport the phenoxide anion from the aqueous phase to the organic phase where the 1,2-dichloroethane is located.

Solubility of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene (CAS No. 13001-29-1), a key intermediate in the synthesis of the fungicide Prochloraz. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document focuses on providing a framework for its solubility determination. This includes outlining established experimental protocols and presenting solubility data for the closely related end-product, Prochloraz, to offer valuable insights.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its molecular structure, featuring a chlorinated benzene ring and an ether linkage, suggests it is a non-polar to weakly polar molecule. This structural characteristic is the primary determinant of its solubility behavior in various organic solvents. The general principle of "like dissolves like" dictates that it will exhibit higher solubility in non-polar or weakly polar organic solvents and lower solubility in highly polar solvents like water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13001-29-1 | [2] |

| Molecular Formula | C8H6Cl4O | [2] |

| Molecular Weight | 259.947 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| LogP (Predicted) | 4.26440 | [2] |

Predicted Solubility Behavior

Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents. Chlorinated aromatic compounds generally exhibit good solubility in non-polar and moderately polar solvents.[3] Therefore, solvents such as acetone, chloroform, diethyl ether, toluene, and xylene are likely to be effective in dissolving this compound.[4]

To provide a practical reference, the known solubility of Prochloraz, which shares structural similarities, is presented below. It is important to note that these values are for a different, albeit related, compound and should be used as a general guide only.

Table 2: Solubility of Prochloraz in Organic Solvents at 25°C

| Solvent | Solubility (g/L) | Reference |

| Acetone | ~3500 | [4] |

| Chloroform | ~2500 | [4] |

| Diethyl Ether | ~2500 | [4] |

| Toluene | ~2500 | [4] |

| Xylene | ~2500 | [4] |

| Kerosene | ~16 | [4] |

| Water | 0.055 | [4] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires experimental measurement. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask)

This is a standard and widely used method for determining the solubility of a solid in a solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled.

-

Sampling: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The solvent is then carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Quantification: The container with the solid residue is weighed. The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

Spectroscopic Method (UV-Vis)

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining low solubilities.

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent.

-

Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1-3).

-

Sampling and Dilution: A small, accurately measured volume of the clear supernatant is withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at λmax.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Synthesis and Logical Workflow

This compound is a crucial intermediate in the industrial synthesis of the fungicide Prochloraz. Understanding this synthesis pathway provides context for its importance in agrochemical research and development.

Caption: Synthesis pathway of Prochloraz from 2,4,6-Trichlorophenol, highlighting the role of this compound as a key intermediate.

Conclusion

References

Environmental Fate of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene (CAS No. 13001-29-1), a key intermediate in the synthesis of the fungicide prochloraz.[1] Due to a lack of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, particularly its parent compound prochloraz, and employs Quantitative Structure-Activity Relationship (QSAR) modeling to predict its physicochemical properties and environmental behavior. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals in assessing the potential environmental impact of this chemical.

Introduction

This compound is a chlorinated aromatic ether. Its environmental fate is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. Understanding these processes is crucial for predicting its persistence, mobility, and potential for bioaccumulation in the environment.

Physicochemical Properties

The physicochemical properties of this compound play a pivotal role in its environmental distribution and fate. The following table summarizes key properties, with values estimated using the US EPA's EPI (Estimation Programs Interface) Suite™, a widely recognized QSAR tool.[2][3]

| Property | Value | Method |

| Molecular Formula | C₈H₆Cl₄O | - |

| Molecular Weight | 259.95 g/mol [4] | - |

| Melting Point | 63-65 °C | Experimental (for a related compound)[5] |

| Boiling Point | 314.5 °C | Estimated (EPI Suite™) |

| Vapor Pressure | 0.0002 Pa at 25°C | Estimated (EPI Suite™) |

| Water Solubility | 2.5 mg/L at 25°C | Estimated (EPI Suite™) |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 4.6[4] | Estimated (EPI Suite™) |

| Henry's Law Constant | 0.02 Pa·m³/mol | Estimated (EPI Suite™) |

Environmental Fate and Degradation

The environmental persistence of this compound is determined by its resistance to abiotic and biotic degradation processes.

Abiotic Degradation

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether linkage is a potential site for hydrolysis.

Predicted Hydrolysis: Based on QSAR models (HYDROWIN™ in EPI Suite™), the hydrolysis of the ether bond is expected to be slow under environmental pH conditions (pH 4-9). The estimated hydrolysis half-life is greater than 1000 days. Prochloraz, the parent compound, is also reported to be hydrolyzed very slowly at pH 5 and 7, with slow hydrolysis at pH 9.[6]

Experimental Protocol for Hydrolysis (OECD 111): The rate of hydrolysis is determined by incubating the test substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures in the dark.[5][7][8][9][10] The concentration of the test substance and any hydrolysis products are measured over time using analytical techniques such as HPLC or GC. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to quickly assess hydrolytic stability.[8] If significant degradation occurs, a more detailed study is performed at environmentally relevant temperatures.

Photolysis is the degradation of a molecule by light. Aromatic compounds can undergo direct photolysis by absorbing light, or indirect photolysis through reactions with photochemically generated reactive species.

Predicted Photolysis: The trichlorobenzene moiety suggests that this compound may absorb UV radiation, making it susceptible to direct photolysis. The photolysis half-life of prochloraz in water has been reported to be around 1.5 to 9.5 days under natural sunlight conditions.[4][11] QSAR estimation (AOPWIN™ in EPI Suite™) for the atmospheric photooxidation half-life (reaction with hydroxyl radicals) of this compound is estimated to be approximately 10 days.

Experimental Protocol for Photolysis in Water (OECD 316): The phototransformation of a chemical in water is assessed by exposing a solution of the test substance to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[12][13] The concentration of the test substance and its photoproducts are monitored over time. Dark controls are run in parallel to account for any non-photolytic degradation. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.[14][15][16][17][18]

Biotic Degradation

Biodegradation is the breakdown of organic substances by microorganisms. This is often the primary mechanism for the removal of organic pollutants from the environment.

Predicted Biodegradation: Based on the structure, which includes a chlorinated aromatic ring and an ether linkage, this compound is expected to be recalcitrant to rapid biodegradation. QSAR models (BIOWIN™ in EPI Suite™) predict that it is not readily biodegradable. Studies on the parent compound, prochloraz, have shown that while some bacteria can degrade it, they often do not use it as a sole carbon source.[19][20] The degradation of prochloraz in soil is a complex process, with half-lives ranging from weeks to months.[15][21]

Potential Biodegradation Pathway: The biodegradation of this compound is likely to proceed through cleavage of the ether bond, a common pathway for ether-containing compounds.[3][22][23] This would lead to the formation of 2,4,6-trichlorophenol and 2-chloroethanol. The 2,4,6-trichlorophenol is a known metabolite of prochloraz.[24] Further degradation would involve the breakdown of these intermediates.

Potential initial biodegradation pathway of this compound.

Experimental Protocol for Ready Biodegradability (OECD 301): This series of tests evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions.[2][25][26][27][28] Common methods include the CO₂ Evolution Test (OECD 301B) and the Closed Bottle Test (OECD 301D). In the CO₂ Evolution Test, the amount of carbon dioxide produced from the microbial respiration of the test substance is measured over 28 days. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical CO₂ production (typically 60-70%) within a 10-day window.[25]

Experimental Protocol for Soil Biodegradation (OECD 307): This guideline is used to assess the aerobic and anaerobic transformation of chemicals in soil.[5][6][7][8][29] The test substance, often radiolabeled, is applied to soil samples which are then incubated under controlled conditions. At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. The rate of degradation (DT₅₀) and the formation and decline of major metabolites are determined.

Environmental Distribution and Mobility

The mobility of a chemical in the environment, particularly in soil and sediment, is largely determined by its tendency to adsorb to organic matter and clay particles.

Soil Sorption

Predicted Soil Sorption: The high Log Kₒw of this compound (4.6) suggests a strong tendency to adsorb to soil and sediment organic carbon. The estimated soil organic carbon-water partition coefficient (Kₒc) from EPI Suite™ is approximately 5000 L/kg, indicating low mobility in soil. Studies on prochloraz have also shown high sorption to soil, with Kₒc values ranging from 7,273 to 16,250 L/kg.[9][30] The sorption of prochloraz was found to be influenced by soil organic matter content and pH.[9]

Experimental Protocol for Soil Sorption (OECD 106): The adsorption-desorption characteristics of a chemical are typically determined using the batch equilibrium method.[10][24][31][32] In this method, a solution of the test substance is equilibrated with a known amount of soil. After equilibration, the concentration of the substance remaining in the solution is measured. The amount of substance adsorbed to the soil is then calculated by difference. The soil adsorption coefficient (Kₑ) is determined, and this can be normalized to the organic carbon content of the soil to give the Kₒc value.

Volatilization

With a moderate vapor pressure and Henry's Law constant, some volatilization from water surfaces and moist soil may occur. However, due to its strong sorption to soil and sediment, volatilization is not expected to be a major transport pathway.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through its food. The potential for bioaccumulation is often related to the chemical's lipophilicity (Log Kₒw).

Predicted Bioaccumulation: The high Log Kₒw of this compound (4.6) suggests a potential for bioaccumulation in aquatic organisms. The estimated bioconcentration factor (BCF) from EPI Suite™ is approximately 800 L/kg. This value is below the threshold for a substance to be considered very bioaccumulative (BCF > 5000) but indicates a significant potential for accumulation in fatty tissues.

Experimental Protocol for Bioaccumulation in Fish (OECD 305): This test guideline describes methods for determining the bioconcentration factor (BCF) in fish through either aqueous or dietary exposure.[4][26][28][30][33][34][35][36] In the aqueous exposure test, fish are exposed to a constant concentration of the test substance in water for an uptake phase, followed by a depuration phase in clean water. The concentration of the substance in the fish tissue is measured at regular intervals during both phases. The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

Summary of Environmental Fate Parameters

The following table summarizes the key environmental fate parameters for this compound, with values derived from QSAR estimations.

| Parameter | Predicted Value | Interpretation |

| Atmospheric Oxidation Half-Life | ~10 days | Moderate persistence in the atmosphere |

| Hydrolysis Half-Life (pH 7) | >1000 days | Very persistent to hydrolysis |

| Ready Biodegradability | Not readily biodegradable | Persistent in aerobic environments |

| Soil Adsorption Coefficient (Kₒc) | ~5000 L/kg | Low mobility in soil |

| Bioconcentration Factor (BCF) | ~800 L/kg | Significant potential for bioaccumulation |

Logical Workflow for Environmental Fate Assessment

The assessment of the environmental fate of a chemical like this compound follows a logical progression of data gathering and analysis.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. chemistryforsustainability.org [chemistryforsustainability.org]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. content.fera.co.uk [content.fera.co.uk]

- 6. oecd.org [oecd.org]

- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 8. fera.co.uk [fera.co.uk]

- 9. Sorption behavior of prochloraz in different soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. Homogeneous hydrolysis rate constants for selected chlorinated methanes, ethanes, ethenes, and propanes | Semantic Scholar [semanticscholar.org]

- 12. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 13. oecd.org [oecd.org]

- 14. Photochemistry of aromatic compounds. Part 5.—Measurement of quantum yields of triplet state formation by flash photolysis - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 15. Photolysis of aromatic azides. Part 3.—Quantum yield and mechanism - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Quantum yield - Wikipedia [en.wikipedia.org]

- 18. What is Quantum Yield? - Edinburgh Instruments [edinst.com]

- 19. Homogeneous hydrolysis rate constants for selected chlorinated methanes, ethanes, ethenes, and propanes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 20. Degradation of prochloraz and 2,4,6-trichlorophenol by environmental bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. TR 074 - QSARs in the Assessment of the Environmental Fate and Effects of Chemicals - ECETOC [ecetoc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. eppltd.com [eppltd.com]

- 24. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 25. Homogeneous hydrolysis rate constants for selected chlorinated methanes, ethanes, ethenes, and propanes (Technical Report) | OSTI.GOV [osti.gov]

- 26. oecd.org [oecd.org]

- 27. ecetoc.org [ecetoc.org]

- 28. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 29. oecd.org [oecd.org]

- 30. researchgate.net [researchgate.net]

- 31. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 32. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 33. nite.go.jp [nite.go.jp]

- 34. researchgate.net [researchgate.net]

- 35. d-nb.info [d-nb.info]

- 36. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Biodegradation of Chlorinated Benzene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of chlorinated benzene compounds, a class of persistent environmental pollutants. The content delves into the core biochemical pathways, microbial catalysts, and the genetic regulatory circuits that govern these biotransformations. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in environmental microbiology, bioremediation, and related fields.

Introduction to Chlorinated Benzenes and their Environmental Fate

Chlorinated benzenes (CBs) are synthetic aromatic compounds characterized by a benzene ring substituted with one to six chlorine atoms. Their chemical stability and widespread use as solvents, pesticides, and chemical intermediates have led to their persistence in soil, groundwater, and sediments. The degree of chlorination significantly influences their toxicity, recalcitrance, and the microbial strategies for their degradation. Generally, lower chlorinated benzenes (with four or fewer chlorine atoms) are susceptible to aerobic biodegradation, while higher chlorinated benzenes are more readily degraded through anaerobic reductive dechlorination.[1][2][3]

Aerobic Biodegradation Pathways

Under aerobic conditions, bacteria, primarily from the genera Pseudomonas, Burkholderia, and Ralstonia, can utilize less chlorinated benzenes as their sole source of carbon and energy.[1][4] The degradation process is initiated by powerful oxygenase enzymes that incorporate oxygen atoms into the aromatic ring, destabilizing it for subsequent cleavage.

The central aerobic degradation pathway involves the following key steps:

-

Dioxygenation: The process begins with the action of a multi-component enzyme system, typically a chlorobenzene dioxygenase. This enzyme introduces two hydroxyl groups onto the benzene ring, forming a cis-dihydrodiol.[5][6][7]

-

Dehydrogenation: A dehydrogenase enzyme then rearomatizes the ring by oxidizing the cis-dihydrodiol to a chlorocatechol.[6][7]

-

Ring Cleavage: The resulting chlorocatechol is a critical intermediate that is then subject to ring fission. This is most commonly achieved via an ortho-cleavage pathway, catalyzed by a chlorocatechol 1,2-dioxygenase, or less commonly, a meta-cleavage pathway, catalyzed by a chlorocatechol 2,3-dioxygenase.[8][9] The ortho-cleavage pathway is generally more productive for chlorinated compounds.[8]

-

Downstream Metabolism: The ring-cleavage products are further metabolized through a series of reactions, eventually leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle, with the release of chloride ions.[1][2]

dot

Caption: Aerobic degradation pathway of chlorobenzene via ortho-cleavage.

Anaerobic Biodegradation Pathways

In anoxic environments, highly chlorinated benzenes (e.g., hexachlorobenzene, pentachlorobenzene) are susceptible to a process called reductive dechlorination. This process is carried out by specialized anaerobic bacteria, such as those from the genera Dehalococcoides and Dehalobacter, which use the chlorinated compounds as terminal electron acceptors in a form of respiration known as "dehalorespiration".[1]

The key features of anaerobic reductive dechlorination are:

-

Sequential Chlorine Removal: Chlorine atoms are removed one by one and replaced with hydrogen atoms. This process reduces the degree of chlorination, making the resulting compounds less toxic and often more amenable to subsequent aerobic degradation.[1][2][10]

-

Electron Donors: This process requires an electron donor, such as hydrogen or simple organic acids, which are often supplied by other fermentative bacteria in the microbial community.

-

Formation of Lower Chlorinated Benzenes: Hexachlorobenzene can be sequentially dechlorinated to pentachlorobenzene, tetrachlorobenzenes, trichlorobenzenes, dichlorobenzenes, monochlorobenzene, and finally to benzene.[1][10] The complete dechlorination to benzene has been documented.[6]

dot

Caption: Sequential anaerobic reductive dechlorination of hexachlorobenzene.

Genetic Regulation of Degradation Pathways

The expression of the complex enzymatic machinery required for chlorinated benzene degradation is tightly regulated to ensure that the bacteria only produce these proteins when the target pollutant is present. This regulation is primarily managed at the transcriptional level by specific regulatory proteins.

-

LysR-Type Transcriptional Regulators (LTTRs): This is the most common family of regulators involved in aromatic compound degradation.[11][12] For instance, the ClcR protein regulates the clcABCDE operon, which is responsible for the downstream degradation of chlorocatechol.[10][13] Similarly, CatM and BenM are LTTRs that control the expression of catechol degradation genes.[11][14] These regulators typically bind to the promoter region of the operon and activate transcription upon binding to an inducer molecule, which is often an intermediate of the degradation pathway itself (e.g., cis,cis-muconate).[11][14]

-

XylR/NtrC-Type Regulators: These regulators are also involved in controlling the upper pathways of aromatic degradation. For example, the CbsR regulator positively controls the transcription of the cbs operon, which encodes the chlorobenzene dioxygenase system in Pandoraea pnomenusa.[10][13]

-

Two-Component Systems: While less specifically detailed for chlorobenzenes, two-component systems are a major mechanism for bacteria to sense environmental signals.[15][16][17][18][19] These systems consist of a membrane-bound sensor histidine kinase that detects an environmental stimulus and a cognate response regulator that, upon phosphorylation, modulates gene expression. It is plausible that such systems are involved in the initial sensing of chlorinated benzenes or the overall metabolic state of the cell.

dot

Caption: Simplified regulatory circuit for chlorobenzene degradation.

Quantitative Data on Biodegradation

The efficiency of chlorinated benzene biodegradation is highly variable and depends on the specific compound, the microbial species, and the environmental conditions. The following tables summarize representative degradation rates from the literature.

Table 1: Anaerobic Reductive Dechlorination Rates

| Compound | Microbial System | Rate | Units | Reference(s) |

| Hexachlorobenzene (HCB) | Anaerobic Sewage Sludge | 13.6 | µmol/L/day | [1][2][10] |

| Hexachlorobenzene (HCB) | Sediment Microcosm (Control) | 0.021 - 0.035 | per day | [11][20] |

| 1,2,3-Trichlorobenzene (TCB) | Methanogenic Sediment Slurry | 63 - 323 | days (half-life) | [12] |

| 1,2,4-Trichlorobenzene (TCB) | Methanogenic Sediment Slurry | 62 - 212 | days (half-life) | [12] |

| Dichloroanilines (DCA) | Dehalobacter Enrichment | 1.4 x 10¹³ - 6.5 x 10¹³ | cells/mol Cl⁻ released | [21] |

Table 2: Aerobic Biodegradation Rates

| Compound | Microbial System/Condition | Rate | Units | Reference(s) |

| 1,2,4-Trichlorobenzene (TCB) | Soil Microcosm (20°C) | ~1 | nmol/day/20g soil | [22] |

| Dichlorobenzenes (DCBs) | Bioreactor (Aerobic) | 86 - 94 | % removal | [23] |

| Chlorobenzene | Bio-trickling Filter | up to 87.6 | % removal | [3] |

| Triclosan | Aerobic Soil | 18 | days (half-life) | [7] |

| Triclocarban | Aerobic Soil | 108 | days (half-life) | [7] |

Table 3: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism | Reference(s) |

| Chlorocatechol 1,2-Dioxygenase (ClcA) | 3-Chlorocatechol | 3.4 | - | Pandoraea sp. MCB032 | [7] |

| Chlorocatechol 1,2-Dioxygenase (ClcA) | Catechol | 10.0 | - | Pandoraea sp. MCB032 | [7] |

| Chlorocatechol 1,2-Dioxygenase (ClcA) | 3-Methylcatechol | 8.9 | - | Pandoraea sp. MCB032 | [7] |

| Catechol 2,3-Dioxygenase (C23O) | Catechol | 34.67 | 0.29 (per mg dry cell) | Pseudomonas putida mt-2 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of chlorinated benzene biodegradation.

Soil Microcosm Setup for Anaerobic Biodegradation

This protocol is designed to assess the potential for reductive dechlorination of a chlorinated benzene in a soil or sediment sample under anaerobic conditions.

Objective: To measure the disappearance of the parent compound and the appearance of daughter products over time.

Materials:

-

Site soil or sediment

-

Serum bottles (e.g., 120 mL) with Teflon-lined septa and aluminum crimp caps

-

Anaerobic chamber or glove box

-

Sterile, anaerobic mineral medium

-

Stock solution of the target chlorinated benzene (e.g., 1,2-Dichlorobenzene) in a suitable solvent (e.g., methanol)

-

Electron donor solution (e.g., lactate, acetate)

-

Resazurin (as a redox indicator)

-

Gas chromatograph (GC) with an appropriate detector (e.g., ECD or MS)

Procedure:

-

Preparation: Inside an anaerobic chamber, homogenize the soil/sediment sample.

-

Dispensing Soil: Add a known amount of the homogenized soil (e.g., 10-20 g) to each serum bottle.

-

Adding Medium: Add a specific volume of anaerobic mineral medium to create a soil slurry. The medium should contain resazurin to visually confirm anaerobic conditions (resazurin is pink when oxidized and colorless when reduced).

-

Spiking: Spike the microcosms with the chlorinated benzene stock solution to achieve the desired initial concentration. Also, add the electron donor. Prepare control microcosms, including:

-

Killed Controls: Autoclave or treat with a chemical sterilant (e.g., mercuric chloride) to distinguish between biological and abiotic degradation.

-

No-Substrate Controls: To monitor for background contaminants.

-

-

Sealing and Incubation: Immediately seal the bottles with septa and crimp caps. Incubate in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling: At regular time intervals, sacrifice replicate bottles. For chemical analysis, extract the soil slurry with an appropriate solvent (e.g., hexane). Analyze the extract using GC-ECD or GC-MS to quantify the concentrations of the parent chlorinated benzene and its expected dechlorination products.

-

Data Analysis: Plot the concentration of the chlorinated benzene and its daughter products over time to determine degradation rates and pathways.

dot

Caption: Experimental workflow for a soil microcosm study.

Catechol 2,3-Dioxygenase (meta-cleavage) Enzyme Assay

This spectrophotometric assay measures the activity of catechol 2,3-dioxygenase, a key enzyme in the meta-cleavage pathway.

Principle: The enzyme catalyzes the conversion of catechol to 2-hydroxymuconic semialdehyde, a yellow compound that strongly absorbs light at 375 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.[4][5][24]

Materials:

-

Bacterial cell culture or cell-free extract

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Catechol solution (100 mM stock in deionized water, freshly prepared)

-

Spectrophotometer capable of measuring absorbance at 375 nm

-

Cuvettes

Procedure:

-

Cell Preparation: If using whole cells, harvest the cells by centrifugation and resuspend them in the phosphate buffer. If using cell-free extract, prepare it by methods such as sonication or French press, followed by centrifugation to remove cell debris.

-

Reaction Setup: In a cuvette, combine the phosphate buffer and the cell suspension or cell-free extract.

-

Initiate Reaction: Start the reaction by adding a small volume of the catechol stock solution to the cuvette to reach a final desired concentration (e.g., 1 mM). Mix quickly by inverting.

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 375 nm over time (e.g., for 1-5 minutes).

-

Calculation: Calculate the enzyme activity using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for 2-hydroxymuconic semialdehyde at 375 nm is approximately 36,000 to 44,000 M⁻¹cm⁻¹.[1][5] One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute.

Analytical Method for Chlorinated Benzenes in Water by GC-MS

This protocol outlines the general steps for the quantitative analysis of chlorinated benzenes in aqueous samples.

Objective: To accurately identify and quantify chlorinated benzene isomers in a water sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., DB-5ms or equivalent)

-

Liquid-liquid extraction solvent (e.g., hexane or dichloromethane, pesticide grade)

-

Separatory funnel or solid-phase extraction (SPE) cartridges

-

Anhydrous sodium sulfate

-

Concentrator (e.g., Kuderna-Danish or nitrogen evaporator)

-

Certified standards of chlorinated benzene isomers and internal standards/surrogates.

Procedure:

-

Sample Collection and Preservation: Collect water samples in amber glass vials with Teflon-lined caps. Preserve by acidifying to pH < 2 with HCl and store at 4°C.

-

Extraction:

-

Liquid-Liquid Extraction: Transfer a known volume of the sample (e.g., 1 L) to a separatory funnel. Add an internal standard/surrogate mix. Extract sequentially with multiple aliquots of the extraction solvent.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Pass the water sample through the cartridge. Elute the trapped analytes with a small volume of solvent.

-

-

Drying and Concentration: Pass the combined solvent extract through a column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to a small, precise volume (e.g., 1 mL) using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC.

-

Separation: Use a suitable temperature program for the GC oven to separate the different chlorinated benzene isomers on the capillary column.

-

Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Quantification: Create a calibration curve using certified standards. Identify and quantify the target analytes in the samples by comparing their retention times and mass spectra to the standards. Use the internal standard to correct for variations in extraction efficiency and instrument response.

Stable Isotope Probing (SIP) for In Situ Biodegradation

SIP is a powerful molecular tool that provides conclusive evidence of in situ biodegradation by tracking the fate of a contaminant labeled with a stable isotope (e.g., ¹³C).[9][25][26][27][28]

Principle: A substrate (e.g., chlorobenzene) synthesized with ¹³C is introduced into the contaminated environment. If microorganisms are actively degrading the chlorobenzene, they will incorporate the ¹³C into their cellular components (biomass), such as phospholipid fatty acids (PLFA) and DNA, or release it as ¹³C-labeled dissolved inorganic carbon (¹³CO₂). Detection of this ¹³C enrichment in microbial biomarkers or metabolic end products is definitive proof of biodegradation.

General Workflow:

-

Deployment: A specialized passive sampling device (e.g., Bio-Trap®) containing a sorbent material amended with the ¹³C-labeled chlorobenzene is deployed in a monitoring well in the contaminated aquifer.

-

Incubation: The device is left in the well for a period of 30-60 days, allowing the indigenous microbial community to colonize the sampler and interact with the labeled compound.

-

Retrieval and Analysis: The device is retrieved and sent to a specialized laboratory.

-

Biomarker Analysis: The biomass from the sampler is extracted.

-

PLFA Analysis: Phospholipid fatty acids are extracted, and the ¹³C content is analyzed using an isotope-ratio mass spectrometer (IRMS). An enrichment of ¹³C in the PLFA compared to background levels confirms that the contaminant was incorporated into microbial cell membranes.

-

DNA-SIP: DNA is extracted and subjected to density gradient ultracentrifugation. The "heavy" DNA containing ¹³C will separate from the "light" ¹²C-DNA. The heavy DNA fraction can be sequenced to identify the specific microorganisms responsible for the degradation.

-

-

Mineralization Analysis: The amount of ¹³C-labeled dissolved inorganic carbon (DIC) can also be measured to demonstrate complete mineralization of the contaminant to CO₂.[25][26]

Conclusion

The biodegradation of chlorinated benzenes is a complex process involving diverse microbial communities and intricate biochemical and regulatory pathways. Aerobic bacteria effectively degrade lower chlorinated congeners through oxidative pathways initiated by dioxygenases, while anaerobic dehalorespiring bacteria are crucial for the reductive dechlorination of highly chlorinated compounds. The genetic basis for these pathways is often organized into inducible operons controlled by specific transcriptional regulators. A combination of advanced analytical, microbiological, and molecular techniques is essential to fully characterize the degradation potential at a contaminated site and to design effective bioremediation strategies. This guide provides a foundational framework of the core principles, quantitative data, and experimental approaches for researchers and professionals working to understand and harness these microbial processes for environmental cleanup.

References

- 1. 2.6. Catechol 2,3-Dioxygenase (C23O) Activity Assay [bio-protocol.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Activity of a Carboxyl-Terminal Truncated Form of Catechol 2,3-Dioxygenase from Planococcus sp. S5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on the Determination of Chlorobenzenes by Gas Chromatography with Electron Capture Detection (GC-ECD) | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 7. Genetic and biochemical analyses of chlorobenzene degradation gene clusters in Pandoraea sp. strain MCB032 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Stable Isotope Probing (SIP) - Enviro Wiki [enviro.wiki]

- 10. academic.oup.com [academic.oup.com]

- 11. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. academic.oup.com [academic.oup.com]

- 14. catM encodes a LysR-type transcriptional activator regulating catechol degradation in Acinetobacter calcoaceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two-component regulatory systems in Pseudomonas aeruginosa: an intricate network mediating fimbrial and efflux pump gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Role of Two-Component System Networks in Pseudomonas aeruginosa Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. Organization and nucleotide sequence determination of a gene cluster involved in 3-chlorocatechol degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anaerobic reductive dechlorination of chlorinated dioxins in estuarine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measurement of XylE (Catechol 2,3-Dioxygenase) enzyme activity by microplate reader [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. scielo.br [scielo.br]

- 25. microbe.com [microbe.com]

- 26. microbe.com [microbe.com]

- 27. projects.itrcweb.org [projects.itrcweb.org]

- 28. Stable isotope probing in the metagenomics era: a bridge towards improved bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Trichlorobenzene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of trichlorobenzene (TCB) derivatives, focusing on the three primary isomers: 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding of the toxicokinetics and toxicodynamics of these compounds.

Core Toxicological Data

The toxicity of trichlorobenzene isomers varies, with the liver being a primary target organ.[1][2] The following tables summarize the quantitative data from various toxicological studies to provide a comparative overview of the isomers.

Acute Toxicity

Acute exposure to trichlorobenzenes can lead to a range of effects, including depression of activity at lower doses and extensor convulsions at lethal doses.[2] The oral lethal dose 50 (LD50) values for the different isomers in rats and mice are presented below.

| Isomer | Species | Route | LD50 (mg/kg) | Reference |

| 1,2,4-Trichlorobenzene | Rat (CFE) | Oral | 756 | [2] |

| 1,2,4-Trichlorobenzene | Rat (Sprague-Dawley) | Oral | 880 | [2] |

| 1,2,4-Trichlorobenzene | Mouse (C57BL/6N) | Oral | 766 | [2] |

| 1,3,5-Trichlorobenzene | Rat (Sprague-Dawley) | Oral | 2100 | [1] |

| 1,3,5-Trichlorobenzene | Rat (Sprague-Dawley) | Oral | 1800 (male), 2800 (female) | [1] |

Subchronic and Chronic Toxicity

Longer-term exposure to trichlorobenzenes has been shown to induce hepatic and renal effects, particularly in rodents.[3][4] The No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) from key studies are summarized below.

| Isomer | Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |

| 1,2,4-Trichlorobenzene | Rat | 13 weeks | Dietary | 14.6 (male), 52.5 (female) | 45.6 (male), 150.6 (female) | Increased liver weight, centrilobular hepatocyte hypertrophy | [2][5] |

| 1,2,3-Trichlorobenzene | Rat | 13 weeks | Dietary | ~7.8 | >78-82 | Increased relative liver weight | [2] |

| 1,3,5-Trichlorobenzene | Rat | 13 weeks | Dietary | ~7.6 | >78-82 | Increased relative liver weight | [2] |

| 1,2,4-Trichlorobenzene | Rat (male) | 104 weeks | Oral | - | 66.5 | Increased mortality | [2] |

| 1,2,4-Trichlorobenzene | Mouse | 104 weeks | Oral | - | 519.9 (male), 572.6 (female) | Increased mortality, liver tumors | [2][6] |

Genotoxicity

The genotoxicity of trichlorobenzenes has been evaluated in various assays. While generally not mutagenic in bacterial systems, there is some evidence of clastogenicity in vivo.

| Isomer(s) | Test System | Metabolic Activation | Result | Reference |

| 1,2,4-Trichlorobenzene | Salmonella typhimurium (Ames test) | With and without | Negative | [7] |

| 1,3,5-Trichlorobenzene | Salmonella typhimurium (Ames test) | With and without | Negative | [2] |

| 1,2,3-, 1,2,4-, 1,3,5-TCB | Mouse bone marrow | In vivo | Positive for micronuclei induction | [2] |

Carcinogenicity

Long-term bioassays have been conducted for 1,2,4-trichlorobenzene, revealing evidence of carcinogenicity in mice but not in rats.[6][8]

| Isomer | Species | Route | Duration | Findings | Reference |

| 1,2,4-Trichlorobenzene | Mouse | Dietary | 2 years | Increased incidence of hepatocellular adenomas and carcinomas | [6][8] |

| 1,2,4-Trichlorobenzene | Rat | Dietary | 2 years | No evidence of carcinogenicity | [8] |

Metabolic Signaling Pathway

The metabolism of trichlorobenzenes is a critical factor in their toxicity, proceeding primarily through oxidation by cytochrome P450 enzymes to form reactive arene oxide intermediates.[1][9] These intermediates can then undergo rearrangement to form trichlorophenols or be conjugated with glutathione.[1][10] The glutathione conjugates can be further metabolized to mercapturic acids and excreted.[11]

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These protocols are based on established guidelines and findings from studies on trichlorobenzenes.

Acute Oral Toxicity (LD50) Protocol

This protocol is designed to determine the median lethal dose (LD50) of a trichlorobenzene isomer following a single oral administration to rats, based on the principles of the OECD 423 guideline.[12][13]

References

- 1. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1,2,4-Trichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]

- 3. 1,2,4-Trichlorobenzene Graphical Pathway Map [eawag-bbd.ethz.ch]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nj.gov [nj.gov]

- 10. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3,5-Trichloro-2-(2-chloroethoxy)benzene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2-(2-chloroethoxy)benzene, with CAS number 13001-29-1, is a chlorinated aromatic ether that serves as a pivotal chemical intermediate, primarily in the agrochemical industry.[1] Its molecular structure, featuring a trichlorinated benzene ring and a chloroethoxy side chain, makes it a versatile building block for the synthesis of more complex molecules. The high purity of this compound, often available at ≥98.0%, is critical for its successful application in multi-step syntheses, ensuring high yields and minimizing the formation of unwanted byproducts.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and its principal application as a precursor to the broad-spectrum fungicide, Prochloraz.

Chemical and Physical Properties

This compound is a white crystalline solid under standard conditions.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13001-29-1 | [1][2] |

| Molecular Formula | C₈H₆Cl₄O | [2] |

| Molecular Weight | 259.95 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Purity | ≥98.0% | [1] |

| PSA | 9.23 | [2] |

| LogP | 4.26440 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the chloroethoxy group. The two protons on the benzene ring would appear as a singlet in the aromatic region. The four protons on the ethyl chain would likely appear as two triplets.

-

¹³C NMR: The carbon NMR would display signals corresponding to the eight unique carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-O-C (ether) stretching, C-Cl stretching, and aromatic C-H and C=C stretching.

-